molecular formula C11H10N2O3 B8592599 1-Methylcarbamoyl-1H-indole-3-carboxylic acid

1-Methylcarbamoyl-1H-indole-3-carboxylic acid

Cat. No. B8592599
M. Wt: 218.21 g/mol
InChI Key: KUKIBDNLVMQSEC-UHFFFAOYSA-N
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Patent
US09085555B2

Procedure details

To 1-Methylcarbamoyl-1H-indole-3-carboxylic acid benzyl ester (115 mg, 0.373 mmol) dissolved in a mixture of MeOH/CH2Cl2 1-1 (4 mL), Pd/C 10% (20 mg) was added and the solution was degassed 3 times replacing air by nitrogen and finally nitrogen by hydrogen. The reaction mixture was further stirred under hydrogen atmosphere for 1 h. The mixture was placed under a nitrogen atmosphere and the catalyst was removed through a pad of Celite and washed with MeOH. Solvents were concentrated under vacuum to give the desired compound. MS (LC/MS): 219.1 [M+H]+; tR (HPLC conditions a): 2.54 min.
Name
1-Methylcarbamoyl-1H-indole-3-carboxylic acid benzyl ester
Quantity
115 mg
Type
reactant
Reaction Step One
Name
MeOH CH2Cl2
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]([C:11]1[C:19]2[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=2)[N:13]([C:20](=[O:23])[NH:21][CH3:22])[CH:12]=1)=[O:10])C1C=CC=CC=1>CO.C(Cl)Cl.[Pd]>[CH3:22][NH:21][C:20]([N:13]1[C:14]2[C:19](=[CH:18][CH:17]=[CH:16][CH:15]=2)[C:11]([C:9]([OH:10])=[O:8])=[CH:12]1)=[O:23] |f:1.2|

Inputs

Step One
Name
1-Methylcarbamoyl-1H-indole-3-carboxylic acid benzyl ester
Quantity
115 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(=O)C1=CN(C2=CC=CC=C12)C(NC)=O
Name
MeOH CH2Cl2
Quantity
4 mL
Type
solvent
Smiles
CO.C(Cl)Cl
Name
Quantity
20 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was further stirred under hydrogen atmosphere for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the solution was degassed 3 times
CUSTOM
Type
CUSTOM
Details
the catalyst was removed through a pad of Celite
WASH
Type
WASH
Details
washed with MeOH
CONCENTRATION
Type
CONCENTRATION
Details
Solvents were concentrated under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CNC(=O)N1C=C(C2=CC=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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